molecular formula C11H18O B14495989 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran CAS No. 64929-56-2

2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran

Cat. No.: B14495989
CAS No.: 64929-56-2
M. Wt: 166.26 g/mol
InChI Key: WGEIRZDNNHZMRY-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is an organic compound with a complex structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran can be achieved through several methods. One common approach involves the pyrolysis of 3-chloro-2,6-dimethyl-1-octene-8-ol. This process is carried out by heating the starting material to a high temperature, typically around 260°C, in the presence of a nitrogen stream . The reaction yields a mixture of cis and trans isomers, which can be separated and purified using vacuum distillation or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous processes that ensure higher yields and purity. The starting materials are often chlorinated hydrocarbons, and the reaction conditions are optimized to maximize the production of the desired isomer.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-phenylpropene: This compound shares a similar structural motif but differs in its aromatic ring.

    Cyclopentane, (2-methyl-1-propenyl)-: Another related compound with a cyclopentane ring instead of a pyran ring.

Uniqueness

2-(2-Methyl-1-propenyl)-4,5-dimethyl-5,6-dihydro-2H-pyran is unique due to its specific ring structure and the presence of multiple methyl groups. These features contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

CAS No.

64929-56-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3,4-dimethyl-6-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran

InChI

InChI=1S/C11H18O/c1-8(2)5-11-6-9(3)10(4)7-12-11/h5-6,10-11H,7H2,1-4H3

InChI Key

WGEIRZDNNHZMRY-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C=C1C)C=C(C)C

Origin of Product

United States

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